Comprehensive Technical Guide on trans-2-(Pyrrolidin-1-yl)cyclopentanol: Physicochemical Properties, Stereoselective Synthesis, and Applications
Comprehensive Technical Guide on trans-2-(Pyrrolidin-1-yl)cyclopentanol: Physicochemical Properties, Stereoselective Synthesis, and Applications
Introduction & Executive Summary
As a Senior Application Scientist, I approach the characterization and synthesis of trans-2-(pyrrolidin-1-yl)cyclopentanol (CAS: 32635-39-5) not merely as a set of static parameters, but as a dynamic molecular system. This 1,2-amino alcohol is a highly versatile building block in medicinal chemistry and asymmetric catalysis. The presence of both a hydrogen-bond donor (hydroxyl) and a basic hydrogen-bond acceptor (pyrrolidine nitrogen) on a rigid cyclopentane scaffold imparts unique physicochemical properties and stereochemical predictability that can be leveraged in advanced drug design.
Physicochemical Profiling
Understanding the fundamental properties of trans-2-(pyrrolidin-1-yl)cyclopentanol is critical for downstream applications, such as solvent selection for extractions or predicting its behavior in biological assays. The data below synthesizes established parameters and computational predictions for this compound .
| Property | Value | Causality / Scientific Implication |
| CAS Number | 32635-39-5 | Unique identifier for the trans racemate or specific enantiomers . |
| Molecular Formula | C9H17NO | Defines the stoichiometry and heavy atom count (11). |
| Molecular Weight | 155.24 g/mol | Low molecular weight, ideal for fragment-based drug discovery 1. |
| Physical State | Viscous Liquid | Intermolecular hydrogen bonding increases viscosity compared to simple amines. |
| Boiling Point | ~100-115 °C (at 15 mmHg) | High boiling point necessitates vacuum distillation to prevent thermal degradation 2. |
| Storage Temperature | 2-8 °C (Dry, Sealed) | Prevents atmospheric moisture absorption and oxidative degradation of the amine . |
| Topological Polar Surface Area | ~23.5 - 29.5 Ų | Excellent membrane permeability; highly favorable for CNS-targeted drug design 3. |
Stereochemical & Structural Dynamics
The trans relationship between the hydroxyl and pyrrolidine groups dictates the molecule's conformational equilibrium. In a cyclopentane ring, the trans substituents prefer a pseudo-diequatorial orientation to minimize steric clash.
Causality of Solvent Effects: In non-polar solvents (e.g., dichloromethane, hexane), the molecule adopts a conformation that maximizes intramolecular hydrogen bonding between the -OH proton and the pyrrolidine nitrogen. This intramolecular interaction increases the molecule's apparent lipophilicity. Conversely, in polar protic solvents (e.g., methanol, water), solvent molecules outcompete the intramolecular bond, disrupting the rigidity and altering the molecule's partition coefficient.
Fig 1: Conformational dynamics and solvent-dependent hydrogen bonding effects.
Synthetic Methodologies
To ensure high scientific integrity, the protocols described here are designed as self-validating systems. We rely on the stereospecificity of the reactions to guarantee the trans configuration.
Route A: Epoxide Ring-Opening (The Industry Standard)
The most robust and scalable method for synthesizing trans-2-(pyrrolidin-1-yl)cyclopentanol is the nucleophilic ring-opening of cyclopentene oxide by pyrrolidine.
Mechanistic Rationale: The reaction proceeds via an SN2 trajectory. The pyrrolidine nitrogen attacks the epoxide carbon from the backside (anti-periplanar to the C-O bond). This stereoelectronic requirement strictly dictates the formation of the trans isomer. Using water or an alcohol as a co-solvent acts as a hydrogen-bond donor, activating the epoxide oxygen and stabilizing the developing negative charge in the transition state, thereby accelerating the reaction without the need for harsh Lewis acids.
Fig 2: SN2 epoxide ring-opening mechanism yielding the trans-1,2-amino alcohol.
Step-by-Step Protocol & Validation:
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Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve cyclopentene oxide (1.0 equiv) in a 1:1 mixture of ethanol and water.
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Addition: Add pyrrolidine (1.2 equiv) dropwise at room temperature. Causality: The slight excess of pyrrolidine ensures complete consumption of the volatile epoxide.
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Reaction: Heat the mixture to 60 °C for 12 hours.
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In-Process Control (Self-Validation): Monitor the reaction via TLC (Silica gel, 10% MeOH in DCM). Stain with ninhydrin. The disappearance of the epoxide and the emergence of a highly polar, ninhydrin-active spot confirms conversion.
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Workup: Concentrate the mixture under reduced pressure to remove ethanol. Acidify the aqueous layer with 1M HCl to pH 2, and wash with diethyl ether to remove unreacted epoxide and non-basic impurities.
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Isolation: Basify the aqueous layer with 2M NaOH to pH 12, and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: Purify via vacuum distillation (~100-115 °C at 15 mmHg) to yield the pure trans product.
Route B: Enamine Hydroboration-Oxidation
An alternative, highly regioselective approach involves the hydroboration of 1-pyrrolidino-1-cyclopentene 2.
Mechanistic Rationale: Borane (BH₃) adds across the double bond of the enamine. The boron atom preferentially attaches to the less sterically hindered β-carbon, while the hydride adds to the α-carbon. Subsequent oxidation with alkaline hydrogen peroxide replaces the boron with a hydroxyl group with retention of stereochemistry, yielding the trans-1,2-amino alcohol. This method is exceptionally useful when exploring diverse dialkylamino derivatives 2.
Analytical Characterization
To validate the structural integrity and stereochemistry of the synthesized compound, the following analytical signatures are utilized:
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¹H NMR (CDCl₃): The carbinol proton (CH-OH) typically appears as a multiplet around 3.8-4.0 ppm. The coupling constants (J) are critical here; the trans diequatorial-like arrangement in the cyclopentane ring produces distinct coupling patterns compared to the cis isomer, serving as a definitive proof of stereochemistry.
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¹³C NMR: The carbon attached to the oxygen and the carbon attached to the nitrogen will show characteristic downfield shifts (~75 ppm and ~65 ppm, respectively).
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IR Spectroscopy: A broad, strong absorption band at ~3300-3400 cm⁻¹ confirms the presence of the O-H stretch, while C-N stretching is observed around 1100-1200 cm⁻¹.
Applications in Drug Discovery & Catalysis
The trans-2-(pyrrolidin-1-yl)cyclopentanol motif is a privileged scaffold in modern chemistry.
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Chiral Auxiliaries and Ligands: When resolved into its pure (1R,2R) or (1S,2S) enantiomers, this compound serves as an excellent chiral ligand for asymmetric transition-metal catalysis. The rigid backbone and the bidentate coordination ability (N,O-chelator) create a highly asymmetric environment around the metal center.
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Pharmaceutical Building Blocks: The compound's low molecular weight, combined with its optimal LogP and TPSA, makes it an ideal fragment for CNS-active drugs. The pyrrolidine ring provides a basic center that can interact with various target receptors (e.g., GPCRs), while the hydroxyl group serves as a handle for further functionalization (e.g., etherification or esterification) to tune pharmacokinetic properties 1.
References
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Brown, H. C., et al. "Hydroboration. 81. Synthesis of 2-(dialkylamino)boronic esters and acids via hydroboration of enamines. A convenient preparation". Journal of the American Chemical Society, 1986. URL:[Link]
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Calpaclab. "TRANS-2-(PYRROLIDIN-1-YL)CYCLOPENTANOL, 95+ Purity%, C9H17NO, 1 gram". Calpaclab Product Specifications. URL:[Link]
